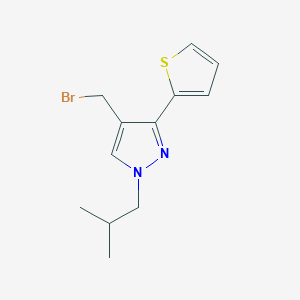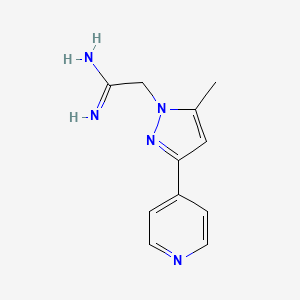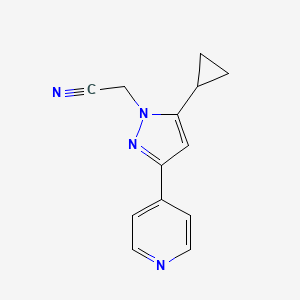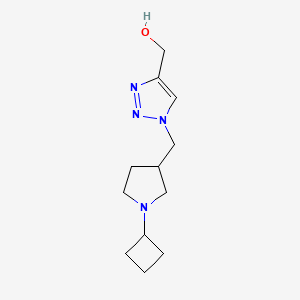
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, also known as CBPYMT, is a synthetic compound with a wide range of applications in scientific research. It has been extensively studied in recent years due to its unique properties, which make it ideal for use in laboratory experiments.
Applications De Recherche Scientifique
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in organic synthesis and as a ligand in coordination chemistry. In addition, (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been used in the study of enzyme catalysis and as a model compound for studying the properties of other compounds.
Mécanisme D'action
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a highly reactive compound and can be used as a catalyst in organic synthesis. Its mechanism of action is based on its ability to form reactive intermediates, which can then be used to catalyze a variety of reactions. For example, it can form a carbocation intermediate, which can then be used to catalyze the formation of a new bond. It can also form a nitrile intermediate, which can be used to catalyze the formation of an amide bond.
Biochemical and Physiological Effects
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential biochemical and physiological effects. Studies have shown that (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can interact with enzymes, proteins, and other molecules in the body, resulting in a variety of effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to have an anti-inflammatory effect, as well as an immunomodulatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used as a catalyst in a variety of reactions. It is also highly soluble in water, making it easy to work with in aqueous solutions. Furthermore, it is relatively inexpensive and can be synthesized in a short amount of time. However, it is important to note that (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol in scientific research. It could be used to develop new pharmaceuticals, agrochemicals, and dyes. It could also be used to study enzyme catalysis and as a model compound for studying the properties of other compounds. In addition, it could be used to develop new catalysts for organic synthesis, as well as to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new methods for the synthesis of other compounds.
Propriétés
IUPAC Name |
[1-[(1-cyclobutylpyrrolidin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)7-10-4-5-15(6-10)12-2-1-3-12/h8,10,12,17H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBQWJHEBVJJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




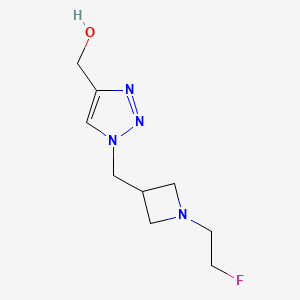




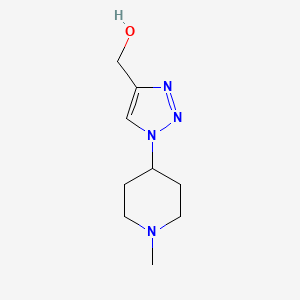



![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)
